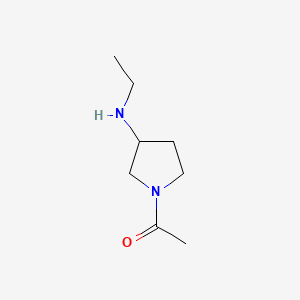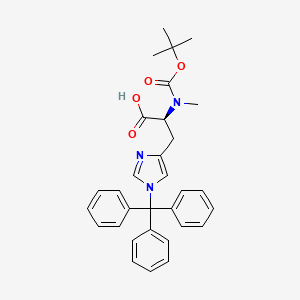![molecular formula C14H21Cl2F3N2O B1440403 4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride CAS No. 1185302-27-5](/img/structure/B1440403.png)
4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride
Descripción general
Descripción
4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride (4-PEPT-TFM) is an organic compound that has been studied for its various biochemical and physiological effects. It has been used in laboratory experiments, and has been found to have a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for probing protein interactions and functions. Its molecular weight of 361.23 g/mol and specific structure make it suitable for binding studies and understanding protein dynamics .
Neuroscience
In neuroscience, this chemical is known as an ERN1 inhibitor and is highly studied for its potential effects on brain function and pathology. It may be used to modulate signaling pathways involved in neurodegenerative diseases or to study the neural mechanisms of behavior.
Pharmacology
Pharmacologically, it has been explored for its therapeutic potential. As an ERN1 inhibitor, it could have implications in treating disorders related to endoplasmic reticulum stress, which is a feature of various diseases, including diabetes and cancer.
Molecular Biology
In molecular biology, this compound’s role is pivotal in studying gene expression and molecular signaling. Its ability to interact with specific cellular components can help elucidate the molecular basis of cellular processes and disease.
Analytical Chemistry
Analytical chemists may employ this compound in chromatography and mass spectrometry to identify and quantify proteins in complex biological samples. Its unique properties can aid in the development of new analytical methodologies .
Organic Chemistry
Lastly, in organic chemistry, this compound can be used to study reaction mechanisms and synthesize new compounds with potential biological activity. Its trifluoromethyl group is particularly interesting for developing pharmaceuticals.
Propiedades
IUPAC Name |
4-(2-piperidin-1-ylethoxy)-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O.2ClH/c15-14(16,17)12-10-11(18)4-5-13(12)20-9-8-19-6-2-1-3-7-19;;/h4-5,10H,1-3,6-9,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSWNPCQGJCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)





![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)




